REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:5][CH:4]=1)[CH3:2].[I:15](O)(O)(O)(O)(O)=O.II.S(=O)(=O)(O)O>O.C(O)(=O)C>[I:15][C:12]1[CH:13]=[CH:14][C:9]([C:6]2[CH:7]=[CH:8][C:3]([CH2:1][CH3:2])=[CH:4][CH:5]=2)=[CH:10][CH:11]=1
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
7.23 g
|
Type
|
reactant
|
Smiles
|
I(=O)(O)(O)(O)(O)O
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
133 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
subjected to the reaction for 2 hours
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
The product was cooled down to the ambient temperature
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Type
|
EXTRACTION
|
Details
|
was subjected to the extraction with chloroform
|
Type
|
WASH
|
Details
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The resultant chloroform phase was washed with sodium thiosulfate and water in this order
|
Type
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ADDITION
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Details
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To this was added sodium sulfate
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Type
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FILTRATION
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Details
|
After the filtration
|
Type
|
DISTILLATION
|
Details
|
the chloroform was distilled away in an evaporator
|
Type
|
CUSTOM
|
Details
|
to obtain a light yellow solid
|
Type
|
CUSTOM
|
Details
|
The resultant solid was recrystallized in the presence of ethanol
|
Type
|
CUSTOM
|
Details
|
to obtain a white crystal
|
Name
|
|
Type
|
|
Smiles
|
IC1=CC=C(C=C1)C1=CC=C(C=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |